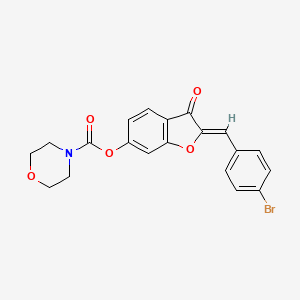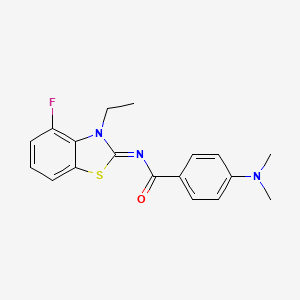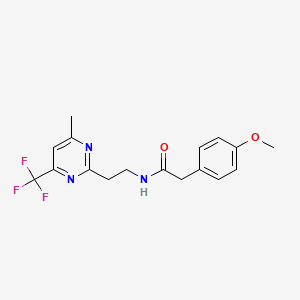
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
- The compound is closely related to various synthesized heterocyclic compounds, which are prominent in the field of medicinal chemistry due to their potential therapeutic applications. For instance, derivatives of pyrimidine and quinazoline have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, indicating the broad spectrum of biological activities these compounds can exhibit Divyesh Patel et al., 2012. Additionally, similar compounds have shown promising results in the inhibition of protein kinases, which play a crucial role in proliferative diseases, suggesting potential use in cancer therapy L. Őrfi et al., 2004.
Chemical Properties and Synthesis
- The synthesis of compounds related to the queried chemical structure has involved the development of novel methodologies, aiming at high yield and efficient production of quinazoline derivatives. These efforts are driven by the potential pharmacological applications of these compounds, including their roles as kinase inhibitors in the treatment of various cancers L. Őrfi et al., 2004.
Potential Antimicrobial and Antifolate Activities
- Synthesis of piperidine and pyrimidine derivatives has also been explored, with studies indicating these compounds' potential as cardiotonic agents and antibacterial properties. This highlights the versatility of such compounds in addressing a range of health conditions Y. Nomoto et al., 1991; P. P. Deohate et al., 2020.
Antioxidant Activity
- Research into the antioxidant properties of quinazoline derivatives has demonstrated significant potential, with some compounds showing higher scavenging capacity against radicals than common antioxidants. This suggests a promising area for the development of new antioxidant therapies Khalida F. Al-azawi, 2016.
Immunotropic Activity
- The immunomodulatory effects of quinazoline derivatives have been investigated, with findings indicating a corrective action on proliferation processes in immunocompetent organs. This suggests potential therapeutic applications in immunosuppression and other immune-related conditions A. Tsibizova et al., 2021.
Eigenschaften
IUPAC Name |
3-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-13-20(25-16(2)24-15)30-17-7-10-26(11-8-17)21(28)9-12-27-14-23-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIJXLUNSLFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2580569.png)


![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)
![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)
![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)



![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)
![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)